3,5-bis[4-(difluoromethoxy)phenyl]-1-(4-methylbenzyl)-1H-pyrazole
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Overview
Description
3,5-bis[4-(difluoromethoxy)phenyl]-1-(4-methylbenzyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis[4-(difluoromethoxy)phenyl]-1-(4-methylbenzyl)-1H-pyrazole typically involves the following steps:
Formation of Hydrazone Intermediate: The reaction begins with the condensation of 3,5-bis(4-difluoromethoxy)acetophenone with 4-hydrazinobenzoic acid to form a hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization in the presence of a cyclizing agent such as the Vilsmeier-Haack reagent to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-bis[4-(difluoromethoxy)phenyl]-1-(4-methylbenzyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkylating agents, halogenating agents, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce alcohols or am
Properties
Molecular Formula |
C25H20F4N2O2 |
---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
3,5-bis[4-(difluoromethoxy)phenyl]-1-[(4-methylphenyl)methyl]pyrazole |
InChI |
InChI=1S/C25H20F4N2O2/c1-16-2-4-17(5-3-16)15-31-23(19-8-12-21(13-9-19)33-25(28)29)14-22(30-31)18-6-10-20(11-7-18)32-24(26)27/h2-14,24-25H,15H2,1H3 |
InChI Key |
NGPSLVPTIFBWIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=C(C=C3)OC(F)F)C4=CC=C(C=C4)OC(F)F |
Origin of Product |
United States |
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